molecular formula C4-H9-N3-O2 B213016 Endosulfan ether CAS No. 3369-52-6

Endosulfan ether

Cat. No.: B213016
CAS No.: 3369-52-6
M. Wt: 342.9 g/mol
InChI Key: CKPWHXBGVRURFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endosulfan ether is a derivative of endosulfan, an organochlorine pesticide. It is one of the metabolites formed during the degradation of endosulfan. This compound is known for its persistence in the environment and potential toxicity to aquatic and terrestrial organisms . It is a part of the broader class of cyclodiene pesticides, which have been widely used in agriculture to control pests.

Mechanism of Action

Target of Action

Endosulfan ether, like its parent compound endosulfan, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is a major inhibitory neurotransmitter in the mammalian central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition .

Mode of Action

This compound acts as a non-competitive GABA inhibitor . It binds to the GABA-gated chloride channel receptors, inhibiting GABA-induced chloride flux across membranes in the central nervous system . This disruption of normal physiological processes can lead to hyperactivity, nausea, dizziness, headaches, and even convulsions .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a product of the photochemical degradation of endosulfan under ultraviolet light . The degradation pathway involves the formation of endosulfan diol, its transformation to this compound, and finally, complete degradation . This compound, along with endosulfan diol and endosulfan lactone, are intermediates in endosulfan degradation by microorganisms, indicating that the degradation occurs via the hydrolysis pathway .

Result of Action

The result of this compound’s action is primarily neurotoxicity . It disrupts the normal functioning of the central nervous system, leading to a range of symptoms from hyperactivity to convulsions . It also poses a threat to human health and a wide spectrum of aquatic and terrestrial species .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. It is relatively stable to light in the visible spectrum but is subjected to photochemical degradation under ultraviolet light . Its persistence in various environmental compartments and its potential for bioaccumulation can lead to long-term environmental contamination and harm to higher trophic levels .

Biochemical Analysis

Biochemical Properties

Endosulfan ether, like its parent compound endosulfan, interacts with various enzymes, proteins, and other biomoleculesIt is known that endosulfan and its derivatives can induce oxidative stress, leading to the production of reactive oxygen species . This suggests that this compound may interact with antioxidant enzymes and other proteins involved in oxidative stress responses.

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, exposure to endosulfan can lead to DNA damage, triggering a compromised DNA damage response . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Studies on endosulfan suggest that it exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that this compound shares some of these mechanisms of action.

Temporal Effects in Laboratory Settings

This compound, due to its stability and persistence, can have long-term effects on cellular function in both in vitro and in vivo studies . Over time, the effects of this compound may change due to its degradation and the subsequent formation of other metabolites .

Dosage Effects in Animal Models

In animal models, the effects of this compound likely vary with different dosages. High doses of endosulfan have been shown to cause significant reproductive damage in Swiss albino mice . It is possible that this compound could have similar dosage-dependent effects.

Metabolic Pathways

This compound is involved in the metabolic pathways of endosulfan degradation . It is formed through the hydrolysis pathway of endosulfan degradation

Transport and Distribution

This compound, like endosulfan, is likely transported and distributed within cells and tissues. Endosulfan is known to be widely distributed in the environment and can be detected in soil, sediments, air, water, and vegetation . It is likely that this compound shares similar transport and distribution characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Endosulfan ether can be synthesized through the reductive dechlorination of endosulfan isomers and their metabolites using zero-valent metals. This process involves the sequential electron transfer at the metallic surface, leading to the loss of chlorine atoms from the parent molecule . The reaction conditions typically involve the use of nano zero-valent iron or magnesium as the reducing agents.

Industrial Production Methods: Industrial production of this compound is not common due to its status as a degradation product rather than a primary compound. it can be produced in laboratory settings for research purposes using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions: Endosulfan ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and other reactive oxygen species.

    Reduction: Zero-valent metals such as nano zero-valent iron and magnesium are used.

    Photodegradation: UV light is the primary source for photodegradation reactions.

Major Products Formed:

Scientific Research Applications

Environmental Monitoring

Endosulfan ether is primarily monitored in environmental samples due to its persistence and potential toxicity. Analytical methods such as solid-phase microextraction (SPME) combined with gas chromatography-electron capture detection (GC-ECD) have been optimized for detecting this compound in aqueous environments. Studies indicate that the limit of detection for this compound can be as low as 0.01 µg/L, making it a valuable tool for assessing environmental contamination levels .

Table 1: Detection Limits of this compound in Environmental Samples

MethodologyLimit of Detection (µg/L)Sample Type
SPME-GC-ECD0.01Aqueous samples
GC-MS-MS6-19 pg/mLHuman serum

Agricultural Applications

This compound is utilized as an insecticide in various crops, including fruits, vegetables, and cotton. Its effectiveness against sucking and chewing insects makes it a significant component in integrated pest management strategies. However, the use of this compound is regulated due to its toxicity and potential environmental impact.

Case Study: Efficacy in Cotton Pest Management

In a controlled study, this compound was applied to cotton crops infested with aphids. The results showed a significant reduction in pest populations within 48 hours post-application, demonstrating its effectiveness as a rapid-acting insecticide . However, the study also highlighted the need for careful management to mitigate risks to non-target organisms.

Toxicological Studies

Research on the toxicological effects of this compound has revealed significant health risks associated with exposure. Case studies involving agricultural workers exposed to this compound during pesticide application have documented acute poisoning incidents leading to neurological impairments .

Table 2: Health Effects Observed in Case Studies

Case StudyExposure LevelHealth Effects
Farmer AHigh (acute exposure)Fatal outcome
Farmer BModeratePermanent neurological impairment

Metabolism and Biodegradation

This compound undergoes metabolic processes that lead to its transformation into other metabolites such as endosulfan sulfate and endosulfan lactone. Studies indicate that these metabolites can persist in the environment, raising concerns about their long-term ecological impacts . Understanding the metabolic pathways is crucial for developing strategies to mitigate the risks associated with this compound usage.

Regulatory Considerations

Due to its toxicological profile, regulatory bodies have scrutinized the use of this compound extensively. The United States Environmental Protection Agency has conducted risk assessments that evaluate both human health and ecological impacts associated with its application . The findings emphasize the importance of adhering to safety guidelines to minimize exposure risks.

Comparison with Similar Compounds

Uniqueness: Endosulfan ether is unique due to its specific formation pathway through reductive dechlorination and its persistence in the environment. Unlike other metabolites, it retains the chlorinated skeleton of the parent compound, making it a significant marker for studying the degradation and environmental impact of endosulfan .

Biological Activity

Endosulfan ether is a metabolite of the widely used insecticide endosulfan, which has raised concerns due to its toxicity and environmental persistence. This article explores the biological activity of this compound, including its degradation, toxicity, and effects on various organisms.

Chemical Structure and Properties

Endosulfan is a cyclodiene insecticide with two isomers: alpha and beta endosulfan. The ether form is produced during the biodegradation process of these isomers. Its chemical structure contributes to its lipophilicity, which affects its accumulation in biological systems.

Biodegradation of this compound

Microbial Degradation
Research indicates that various bacteria can degrade endosulfan and its metabolites, including this compound. For instance, Bordetella sp. has been shown to effectively degrade both alpha and beta isomers, producing this compound as a significant metabolite. In a study, the concentration of this compound decreased from 0.53% to 0.41% over 18 days of incubation, demonstrating its biodegradability in microbial systems .

Table 1: Degradation Rates of Endosulfan Isomers by Bordetella sp.

CompoundInitial Concentration (%)Concentration after 6 Days (%)Concentration after 18 Days (%)
Alpha-Endosulfan102.01.0
Beta-Endosulfan101.51.0
This compound0.530.530.41

Toxicological Effects

Endosulfan and its metabolites, including this compound, exhibit significant toxicological effects on various organisms.

Animal Studies
In laboratory studies involving mice, exposure to endosulfan (5 mg/kg) resulted in reproductive toxicity and long-term biological impacts . The study highlighted that exposure led to changes in serum concentrations and potential infertility issues in treated males.

Table 2: Summary of Toxic Effects Observed in Animal Models

Study ReferenceDose (mg/kg)Observed Effects
Sebastian & Raghavan (2015)5Reproductive toxicity; altered serum concentrations
Chiruvella et al. (2012)VariesInfertility in male mice; developmental abnormalities

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological effects. It has been detected in soil and aquatic systems, where it can affect non-target organisms.

Bioremediation Potential
Studies have explored the use of earthworms like Eisenia fetida for bioremediation of endosulfan-contaminated soils. These organisms can metabolize endosulfan into less toxic compounds, although they primarily produce endosulfan sulfate rather than this compound .

Case Studies

  • Case Study on Soil Microbial Communities
    A study examined how indigenous soil bacteria could degrade this compound in contaminated sites. The results indicated that specific bacterial strains were effective in reducing the concentration of this compound significantly over time.
  • Human Exposure Incidents
    Reports of poisoning incidents related to endosulfan exposure highlight the compound's acute toxicity, leading to symptoms such as seizures and respiratory distress . The severity of symptoms often correlates with the amount ingested.

Properties

IUPAC Name

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPWHXBGVRURFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CO1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052704
Record name Endosulfan ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3369-52-6
Record name Endosulfan ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3369-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Endosulfan ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37660
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Endosulfan ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endosulfan ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endosulfan ether
Reactant of Route 2
Endosulfan ether
Reactant of Route 3
Reactant of Route 3
Endosulfan ether
Reactant of Route 4
Endosulfan ether
Reactant of Route 5
Endosulfan ether
Reactant of Route 6
Endosulfan ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.